molecular formula C18H19NO5S B5240310 dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate CAS No. 6128-31-0

dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B5240310
CAS No.: 6128-31-0
M. Wt: 361.4 g/mol
InChI Key: PZLFTHWSNOXHNN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved may vary based on the specific application .

Comparison with Similar Compounds

Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

dimethyl 3-methyl-5-(3-phenylpropanoylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-11-14(17(21)23-2)16(25-15(11)18(22)24-3)19-13(20)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLFTHWSNOXHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387335
Record name ST50920353
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6128-31-0
Record name ST50920353
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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